Cas no 1368782-01-7 (methyl2-(2,4,5-trimethylphenyl)ethylamine)

methyl2-(2,4,5-trimethylphenyl)ethylamine structure
1368782-01-7 structure
Product Name:methyl2-(2,4,5-trimethylphenyl)ethylamine
N.o CAS:1368782-01-7
MF:C12H19N
MW:177.28596329689
CID:6028568
PubChem ID:57683386
Update Time:2024-03-01

methyl2-(2,4,5-trimethylphenyl)ethylamine Propriedades químicas e físicas

Nomes e Identificadores

    • Benzeneethanamine, N,2,4,5-tetramethyl-
    • methyl2-(2,4,5-trimethylphenyl)ethylamine
    • SCHEMBL13840656
    • 1368782-01-7
    • AKOS014321465
    • EN300-1841983
    • CS-0279607
    • n-Methyl-2-(2,4,5-trimethylphenyl)ethan-1-amine
    • methyl[2-(2,4,5-trimethylphenyl)ethyl]amine
    • Inchi: 1S/C12H19N/c1-9-7-11(3)12(5-6-13-4)8-10(9)2/h7-8,13H,5-6H2,1-4H3
    • Chave InChI: WOVZJQAGSRTWQK-UHFFFAOYSA-N
    • SMILES: C1(CCNC)=CC(C)=C(C)C=C1C

Propriedades Computadas

  • Massa Exacta: 177.151749610g/mol
  • Massa monoisotópica: 177.151749610g/mol
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 1
  • Contagem de aceitadores de ligações de hidrogénio: 1
  • Contagem de Átomos Pesados: 13
  • Contagem de Ligações Rotativas: 3
  • Complexidade: 144
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 0
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • XLogP3: 2.8
  • Superfície polar topológica: 12Ų

Propriedades Experimentais

  • Densidade: 0.902±0.06 g/cm3(Predicted)
  • Ponto de ebulição: 269.6±9.0 °C(Predicted)
  • pka: 10.44±0.10(Predicted)

methyl2-(2,4,5-trimethylphenyl)ethylamine Preçomais >>

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